BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Ethyl 2-Octynoate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 2-octynoate

Cat. No.: B080503

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
octynoate (C10H1602), a valuable compound in organic synthesis and potentially in drug
development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring
these spectra. This information is crucial for the structural elucidation, purity assessment, and
quality control of ethyl 2-octynoate.

Data Presentation: Spectroscopic Summary

The quantitative spectroscopic data for ethyl 2-octynoate are summarized in the tables below
for straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Spectral Data[1]
e Solvent: CDCIs

e Frequency: 399.65 MHz
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Chemical Shift (8) ppm Assighment
4,215 O-CH2-CHs
2.329 C=C-CH-2-
1.587 -CH2-CH2-CHs
1.39 -CH2-CH2-CH2-
1.34 -CH2-CH2-CHa2-
1.307 O-CHz2-CHs
0.908 -CH2-CHs

13C NMR (Carbon-13 NMR) Spectral Data[1]

e Solvent: CDCIs

Chemical Shift (6) ppm Assignment
153.0 (approx.) C=0 (Ester carbonyl)
90.0 (approx.) -C=C-

75.0 (approx.) -C=C-

61.0 (approx.) O-CHz-CHs
31.0 (approx.) -CH2-CH2-CHs
28.0 (approx.) -CH2-CH2-CHz2-
22.0 (approx.) -CH2-CH2-CHa2-
19.0 (approx.) C=C-CHa2-

14.0 (approx.) O-CHz2-CHs
13.9 (approx.) -CH2-CHs

Note: Precise values for all 3C NMR shifts were not available in the initial search; approximate
values are provided based on typical chemical shifts for similar functional groups.
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Infrared (IR) Spectroscopy

Key IR Absorption Peaks[2]

Wavenumber . . . .
Intensity Bond Vibration Functional Group
(cm™)
~2960, ~2870 Strong C-H stretch Alkane
~2240 Medium-Weak C=C stretch Alkyne
~1715 Strong C=0 stretch Ester
~1250 Strong C-O stretch Ester

Note: The IR data is based on typical values for the functional groups present in ethyl 2-

octynoate. PubChem indicates the availability of FTIR spectra for this compound.

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z)[3]

« lonization Mode: Electron lonization (EI)

» Molecular Weight: 168.23 g/mol [3]

m/z Relative Intensity (%) Possible Fragment
168 Moderate [M]* (Molecular lon)
123 High [M - OCH2CHs]*

95 High [C7H11]*

67 High [CsH7]*

41 High [CsHs]*

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic analyses cited. These
protocols are based on standard laboratory practices for compounds similar to ethyl 2-
octynoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra to elucidate the carbon-hydrogen
framework of ethyl 2-octynoate.

Methodology:

o Sample Preparation: A sample of ethyl 2-octynoate (approximately 5-10 mg for *H, 20-50
mg for 13C) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCIs). The
solution is transferred to a standard 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a
frequency of 300 MHz or higher is utilized.

o Data Acquisition:
o The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
o For *H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

o For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum
and enhance signal-to-noise.

o Data Processing: The acquired FID is subjected to a Fourier transform to generate the
frequency-domain NMR spectrum. The spectrum is then phase- and baseline-corrected.
Chemical shifts are referenced to the residual solvent peak (CDCIs at 7.26 ppm for *H and
77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in ethyl 2-octynoate by measuring the
absorption of infrared radiation.

Methodology:
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o Sample Preparation: For a neat liquid sample like ethyl 2-octynoate, a thin film is prepared
by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the empty sample compartment is recorded. The
prepared sample is then placed in the instrument's sample holder, and the sample spectrum
is acquired. The instrument measures the absorption of infrared radiation across a typical
range of 4000-400 cm™~1,

o Data Processing: The final IR spectrum is presented as a plot of transmittance or
absorbance versus wavenumber (cm~1). The background spectrum is automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of ethyl 2-octynoate
to confirm its molecular formula and aid in structural elucidation.

Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds like ethyl 2-octynoate. A dilute solution of
the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the
GC inlet. The GC separates the compound from any impurities.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (EIl) is a common method, where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer
separates the ions based on their mass-to-charge ratio (m/z).

» Detection: The separated ions are detected, and their abundance is recorded.
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» Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z.

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between different spectroscopic techniques for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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